molecular formula C4H10N2O B1583523 Isopropylurea CAS No. 691-60-1

Isopropylurea

Cat. No. B1583523
CAS RN: 691-60-1
M. Wt: 102.14 g/mol
InChI Key: LZMATGARSSLFMQ-UHFFFAOYSA-N
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Patent
US05169954

Procedure details

N-butyl-N'-isopropylurea was prepared in a yield of 58% as described in Example 1, but using 2.04 g of N-isopropylurea (20 mmol) as the urea and 2.74 g of butylbromide (20 mmol) as the alkylating agent. 1H-NMR (CDCl3 ; 200 MHz; delta): 5.708 (t; 1H; butyl-NH; JCH2NH =5.5 Hz); 5.490 (d; 1H; isopropyl-NH; JCHNH =7.9 Hz), 3.858 (dq; 1H; isopropyl-CH; JCHNH =7.9 Hz; JCHCH3 =6.5 Hz); 3.135 (dse; 2H; butyl-N--CH2 ; JCH2NH =5.5 Hz; JCH2CH2 =6.7 Hz); 1.498-1.275 (m(tt and tq); 4H; butyl-CH2 --CH2); 1.122 (d; 6H; isopropyl-CH3 ; JCHCH3 = 6.5 Hz); 0.906 (t; 3H; butyl-CH3 ; JCH2CH3 =7.0 Hz) ppm.
Quantity
2.04 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2.74 g
Type
reactant
Reaction Step Three
[Compound]
Name
isopropyl-CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
butyl-CH3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([NH:4][C:5]([NH2:7])=[O:6])([CH3:3])[CH3:2].NC(N)=O.[CH2:12](Br)[CH2:13][CH2:14][CH3:15]>>[CH2:12]([NH:7][C:5]([NH:4][CH:1]([CH3:3])[CH3:2])=[O:6])[CH2:13][CH2:14][CH3:15]

Inputs

Step One
Name
Quantity
2.04 g
Type
reactant
Smiles
C(C)(C)NC(=O)N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC(=O)N
Step Three
Name
Quantity
2.74 g
Type
reactant
Smiles
C(CCC)Br
Step Four
Name
isopropyl-CH3
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
butyl-CH3
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(CCC)NC(=O)NC(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 58%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.